ILK Inhibitory Activity: Target Compound vs. Aminoketone Analog Bupropion
The target compound (formamide hydrochloride, CAS 25600-32-2) exhibits an IC50 of 600 nM against human Integrin-Linked Kinase (ILK) in a radiometric kinase assay [1]. In contrast, the aminoketone drug bupropion hydrochloride, an analog with a larger substituted aminoketone structure, shows an IC50 of 6.5 ± 0.6 μM against norepinephrine reuptake and 3.4 ± 0.4 μM against dopamine reuptake [2]. This represents a difference in potency and, more importantly, a difference in the biological target and mechanism of action .
| Evidence Dimension | In vitro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | Bupropion hydrochloride: 6.5 ± 0.6 μM (norepinephrine), 3.4 ± 0.4 μM (dopamine) |
| Quantified Difference | ~10.8-fold to 5.7-fold lower IC50 (higher potency) for ILK inhibition vs. bupropion's neurotransmitter reuptake inhibition |
| Conditions | Target: Human ILK, radiometric kinase assay with [gamma-32P]ATP. Comparator: Norepinephrine and dopamine reuptake assays. |
Why This Matters
The target compound's unique kinase inhibition profile, distinct from bupropion's neurotransmitter activity, makes it the only valid choice for ILK-related research applications.
- [1] BindingDB. Affinity Data for Ligand-Target Pair. IC50: 600nM for Inhibition of human ILK activity. View Source
- [2] Amerigo Scientific. Bupropion hydrochloride. Product Information. View Source
